3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol
Description
3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol is a piperidine-based compound characterized by a bipiperidin scaffold substituted with a 2-fluoroethyl group at the 3-position and a hydroxyl group at the 4-position. This structure combines the conformational flexibility of bipiperidine with the electronegative and lipophilic properties of fluorine, making it a candidate for drug discovery targeting neurological or oncological pathways.
Properties
Molecular Formula |
C12H23FN2O |
|---|---|
Molecular Weight |
230.32 g/mol |
IUPAC Name |
3-(2-fluoroethyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C12H23FN2O/c13-5-1-10-9-15(8-4-12(10)16)11-2-6-14-7-3-11/h10-12,14,16H,1-9H2 |
InChI Key |
SBEGEVHQWRQTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(C(C2)CCF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol typically involves the introduction of the fluoroethyl group into the bipiperidine structure. One common method is the nucleophilic substitution reaction, where a suitable fluoroethylating agent, such as 2-fluoroethyl bromide, reacts with a bipiperidine precursor under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluoroethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluoroethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of various substituted bipiperidine derivatives.
Scientific Research Applications
3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Receptor Binding and Anticancer Potential
Key Comparisons :
- Target Selectivity : The 2-fluoroethyl group may reduce σ-receptor binding (common in bipiperidines) due to steric effects, similar to VAChT inhibitors in , where tertiary amides reduced σ-affinity .
Physicochemical and Commercial Considerations
Physicochemical Properties
- Lipophilicity : The 2-fluoroethyl group likely increases logP compared to hydroxylated analogues (e.g., 4-methyl-[1,4'-bipiperidin]-4-ol) but less than aryl-fluorinated compounds like A2.
- Solubility : Hydroxyl and fluorine groups may balance aqueous solubility, though salt formation (e.g., hydrochloride in ) could further optimize this .
Commercial Availability
Biological Activity
3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a bipiperidine core with a fluorinated ethyl side chain, which contributes to its unique chemical properties. This structural complexity allows for diverse interactions with biological receptors and enzymes.
Research indicates that this compound interacts primarily with muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. These receptors are implicated in various neurological processes and are potential targets for treating cognitive disorders.
Interaction with Receptors
- Muscarinic Receptors : The compound exhibits agonistic activity at mAChR subtypes, which may enhance cholinergic signaling in the brain. This is particularly relevant for conditions such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is observed .
- CCR5 Receptor : Additionally, the compound has been shown to interact with the CCR5 receptor, which plays a crucial role in HIV-1 entry into host cells. By binding to CCR5, it may prevent HIV-1 infection through competitive inhibition .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| mAChR Agonism | Enhances cognitive function in animal models | |
| CCR5 Inhibition | Prevents HIV-1 entry into cells | |
| Enzyme Modulation | Alters activity of specific enzymes |
Case Studies
- Cognitive Enhancement : In a study investigating cognitive enhancement, administration of this compound resulted in improved memory performance in rodent models. The effects were comparable to those observed with established cholinesterase inhibitors .
- HIV Research : A separate investigation focused on the compound's role in inhibiting HIV-1 infection. The results demonstrated that it significantly reduced viral entry in vitro by blocking CCR5 receptor interactions, suggesting its potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
